

Spectroscopic Profile of 6-Chloro-5-nitropicolinic Acid: A Technical Guide

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Compound of Interest

Compound Name: 6-Chloro-5-nitropicolinic acid

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This technical guide provides a comprehensive overview of the spectroscopic data for **6-Chloro-5-nitropicolinic acid**, a valuable building block in pharmaceutical and agrochemical research. This document is intended for researchers, scientists, and drug development professionals, offering a centralized resource for the predicted and expected spectroscopic characteristics of this compound, alongside detailed experimental protocols for its analysis.

Chemical Structure and Properties

- IUPAC Name: 6-Chloro-5-nitropyridine-2-carboxylic acid
- Molecular Formula: C₆H₃ClN₂O₄
- Molecular Weight: 202.55 g/mol
- CAS Number: 353277-27-7
- Appearance: Expected to be a solid at room temperature.

Predicted Spectroscopic Data

Due to the limited availability of public domain experimental spectra for **6-Chloro-5-nitropicolinic acid**, the following data is based on established principles of spectroscopy and

predictive software. These values provide a strong baseline for the identification and characterization of the compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The following tables summarize the predicted chemical shifts for the ^1H and ^{13}C NMR spectra of **6-Chloro-5-nitropicolinic acid**.

Table 1: Predicted ^1H NMR Spectral Data

Chemical Shift (δ) ppm	Multiplicity	Number of Protons	Assignment
~13.0 - 14.0	Singlet (broad)	1H	Carboxylic acid (-COOH)
~8.5 - 8.7	Doublet	1H	Aromatic CH (H-4)
~8.2 - 8.4	Doublet	1H	Aromatic CH (H-3)

Note: Predicted shifts are estimates and may vary depending on the solvent and concentration.

Table 2: Predicted ^{13}C NMR Spectral Data

Chemical Shift (δ) ppm	Carbon Type	Assignment
~165 - 170	Quaternary	Carboxylic acid (C=O)
~150 - 155	Quaternary	C-Cl
~145 - 150	Quaternary	C-NO ₂
~140 - 145	Quaternary	C-COOH
~130 - 135	Tertiary	Aromatic CH
~125 - 130	Tertiary	Aromatic CH

Note: Predicted shifts are estimates and may vary depending on the solvent and concentration.

Infrared (IR) Spectroscopy

The IR spectrum of **6-Chloro-5-nitropicolinic acid** is expected to exhibit characteristic absorption bands corresponding to its functional groups.

Table 3: Expected Characteristic IR Absorption Bands

Wavenumber (cm ⁻¹)	Intensity	Vibration	Functional Group
2500-3300	Broad	O-H stretch	Carboxylic acid
1700-1725	Strong	C=O stretch	Carboxylic acid
1570-1610	Strong, sharp	C=C stretch	Aromatic ring
1500-1550	Strong, sharp	N-O asymmetric stretch	Nitro group
1335-1365	Strong, sharp	N-O symmetric stretch	Nitro group
1000-1250	Medium-Strong	C-O stretch	Carboxylic acid
700-850	Medium-Strong	C-Cl stretch	Chloro group

Mass Spectrometry (MS)

The mass spectrum of **6-Chloro-5-nitropicolinic acid**, likely obtained via electrospray ionization (ESI), would be expected to show the molecular ion peak and characteristic fragmentation patterns.

Table 4: Expected Mass Spectrometry Data

m/z Value	Interpretation
202/204	[M-H] ⁻ (Molecular ion with isotopic pattern for Cl)
158/160	Loss of CO ₂ from the molecular ion
112/114	Further fragmentation

Note: The presence of a chlorine atom will result in an isotopic pattern for chlorine-containing fragments (approximately 3:1 ratio for ^{35}Cl : ^{37}Cl).

Experimental Protocols

The following are generalized protocols for the spectroscopic analysis of solid organic compounds like **6-Chloro-5-nitropicolinic acid**.

NMR Spectroscopy (^1H and ^{13}C)

- Sample Preparation: Dissolve approximately 5-10 mg of **6-Chloro-5-nitropicolinic acid** in a suitable deuterated solvent (e.g., DMSO-d₆, Methanol-d₄) in a 5 mm NMR tube to a final volume of 0.6-0.7 mL.
- Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).
- ^1H NMR Acquisition:
 - Acquire a one-dimensional proton spectrum.
 - Typical parameters: 30° pulse width, 1-2 second relaxation delay, and 16-32 scans for adequate signal-to-noise.
- ^{13}C NMR Acquisition:
 - Acquire a one-dimensional carbon spectrum with proton decoupling.
 - Typical parameters: 30° pulse width, 2-5 second relaxation delay, and a sufficient number of scans (e.g., 1024-4096) to achieve a good signal-to-noise ratio.
- Data Processing: Process the raw data using appropriate software, including Fourier transformation, phase correction, and baseline correction. Chemical shifts should be referenced to the residual solvent peak.

Fourier-Transform Infrared (FT-IR) Spectroscopy

- Sample Preparation (ATR Method):

- Place a small, representative amount of the solid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.
- Ensure good contact between the sample and the crystal by applying pressure with the built-in clamp.
- Instrumentation: Use a Fourier-Transform Infrared spectrometer.
- Data Acquisition:
 - Record a background spectrum of the clean, empty ATR crystal.
 - Record the sample spectrum over a typical range of 4000-400 cm^{-1} .
 - The instrument software will automatically subtract the background from the sample spectrum.
- Data Analysis: Identify and label the significant absorption bands in the resulting spectrum.

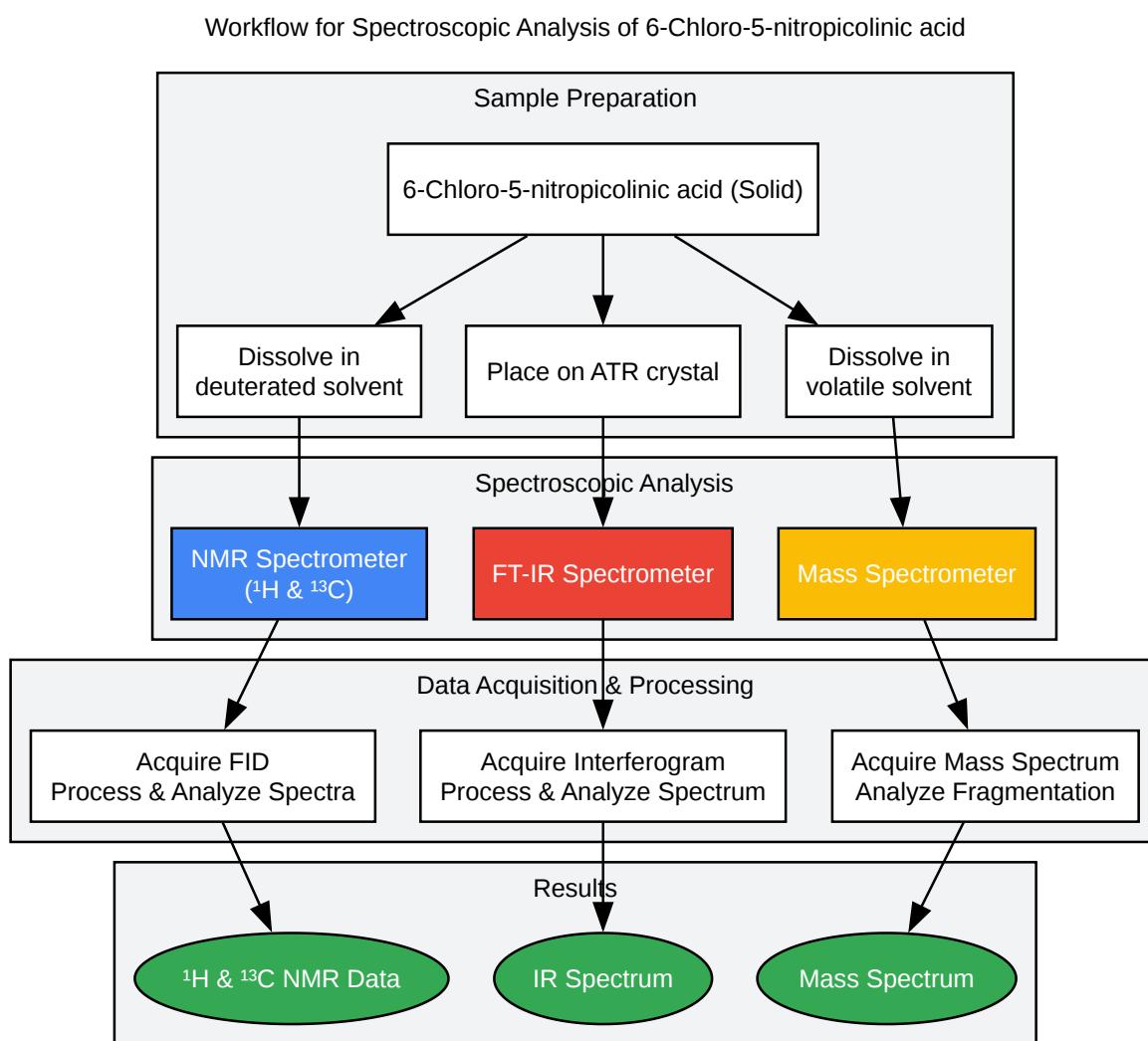
Mass Spectrometry (MS)

- Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol, acetonitrile) compatible with the chosen ionization method.
- Instrumentation: Employ a mass spectrometer equipped with an appropriate ionization source, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).
- Data Acquisition:
 - Infuse the sample solution into the ion source.
 - Acquire the mass spectrum in either positive or negative ion mode. For a carboxylic acid, negative ion mode is often preferred to observe the $[\text{M}-\text{H}]^-$ ion.
 - Acquire data over a suitable mass-to-charge (m/z) range to observe the molecular ion and expected fragments.

- Data Analysis: Analyze the resulting spectrum to identify the molecular ion peak and any significant fragment ions. High-resolution mass spectrometry (HRMS) can be used for accurate mass measurements to confirm the elemental composition.

Workflow Visualization

The following diagram illustrates the logical workflow for the comprehensive spectroscopic characterization of **6-Chloro-5-nitropicolic acid**.



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Caption: Spectroscopic analysis workflow for **6-Chloro-5-nitropicolic acid**.

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